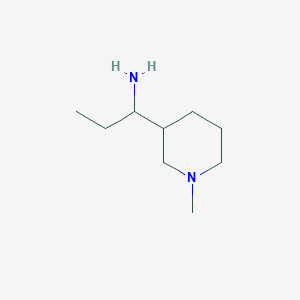

1-(1-Methylpiperidin-3-yl)propan-1-amine

Beschreibung

1-(1-Methylpiperidin-3-yl)propan-1-amine is a tertiary amine compound featuring a propan-1-amine chain attached to the 3-position of a 1-methylpiperidine ring. For instance, 1-methylpiperidin-3-amine (a related precursor) is utilized in the synthesis of benzoimidazole carboxylates, as demonstrated in a patent application .

Eigenschaften

Molekularformel |

C9H20N2 |

|---|---|

Molekulargewicht |

156.27 g/mol |

IUPAC-Name |

1-(1-methylpiperidin-3-yl)propan-1-amine |

InChI |

InChI=1S/C9H20N2/c1-3-9(10)8-5-4-6-11(2)7-8/h8-9H,3-7,10H2,1-2H3 |

InChI-Schlüssel |

OSIVCDGMDFCHSU-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C1CCCN(C1)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-(1-Methylpiperidin-3-yl)propan-1-amin beinhaltet typischerweise die Reaktion von 1-Methylpiperidin mit Propylamin unter kontrollierten Bedingungen . Die Reaktion wird in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern.

Industrielle Produktionsverfahren

Die industrielle Produktion von 1-(1-Methylpiperidin-3-yl)propan-1-amin umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Schritte wie Destillation und Umkristallisation zur Reinigung des Endprodukts umfassen .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1-(1-Methylpiperidin-3-yl)propan-1-amin wird in verschiedenen wissenschaftlichen Forschungsanwendungen verwendet, darunter:

Chemie: Als Baustein für die Synthese komplexer organischer Moleküle.

Biologie: In der Untersuchung biologischer Pfade und Enzym-Interaktionen.

Medizin: Als Vorläufer für die Entwicklung von pharmazeutischen Verbindungen.

Industrie: In der Produktion von Spezialchemikalien und -materialien.

Wissenschaftliche Forschungsanwendungen

1-(1-Methylpiperidin-3-yl)propan-1-amine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of biological pathways and enzyme interactions.

Medicine: As a precursor for the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Wirkmechanismus

Der Wirkungsmechanismus von 1-(1-Methylpiperidin-3-yl)propan-1-amin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand wirken und an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Diese Wechselwirkung kann zu verschiedenen biologischen Wirkungen führen, abhängig von der spezifischen Zielstruktur und dem beteiligten Signalweg .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Propan-1-amine Derivatives

Key Observations :

Key Observations :

- Piperidine-based compounds (e.g., 3-(piperidin-1-yl)propan-1-amine) are often synthesized via nucleophilic addition or reductive amination , whereas adamantane derivatives require multi-step protocols .

- The absence of phase-transfer catalysts in adamantane synthesis contrasts with the use of borane complexes in piperidine alkylation , highlighting divergent strategies for N-functionalization.

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data and Solubility

Biologische Aktivität

1-(1-Methylpiperidin-3-yl)propan-1-amine, also known as a central nervous system (CNS) agent, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound's structure suggests significant interactions with neurotransmitter systems, which may lead to various biological activities.

Chemical Structure and Properties

The chemical formula for this compound is , indicating the presence of a piperidine ring that is likely responsible for its biological activity. The compound's structural features facilitate its interaction with various receptors in the CNS, making it a candidate for further investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as a CNS agent. Its potential effects include:

- Neurotransmitter Modulation: The compound may act as a ligand for neurotransmitter receptors, influencing synaptic transmission and neuronal communication.

- Pharmacological Applications: It has been explored for its potential in treating conditions such as anxiety and depression, given its interaction with serotonin and dopamine pathways.

Study on CNS Activity

A study highlighted the compound's ability to modulate neurotransmitter release, suggesting its role in enhancing synaptic efficacy. This was demonstrated through in vitro experiments where the compound increased the release of dopamine in neuronal cultures, indicating a potential mechanism for its antidepressant-like effects .

Anticancer Properties

Another area of interest is the compound's anticancer properties. In vitro assays have shown that this compound can induce apoptosis in certain cancer cell lines. A notable study reported an IC50 value of 15 µM against A549 lung cancer cells, demonstrating significant cytotoxic effects .

Table 1: Summary of Biological Activities

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 15 | Induces apoptosis |

| HCT116 | 20 | Moderate cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.